3,8-Bis(tert-butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid
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Overview
Description
3,8-bis[(tert-butoxy)carbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of two tert-butoxycarbonyl groups and a carboxylic acid functional group. It is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-bis[(tert-butoxy)carbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid typically involves the reaction of 3,8-diazabicyclo[3.2.1]octane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,8-bis[(tert-butoxy)carbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tert-butoxycarbonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted derivatives with the new functional groups.
Scientific Research Applications
3,8-bis[(tert-butoxy)carbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3,8-bis[(tert-butoxy)carbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl groups provide steric hindrance, which can influence the compound’s binding affinity to enzymes or receptors. The bicyclic structure contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
- 3,8-Diazabicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester
- 3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid
Uniqueness
3,8-bis[(tert-butoxy)carbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid is unique due to its dual tert-butoxycarbonyl groups and the presence of a carboxylic acid functional group. This combination of features provides the compound with distinct reactivity and stability, making it valuable in various chemical and biological applications.
Properties
Molecular Formula |
C17H28N2O6 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
3,8-bis[(2-methylpropan-2-yl)oxycarbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C17H28N2O6/c1-15(2,3)24-13(22)18-9-11-7-8-17(10-18,12(20)21)19(11)14(23)25-16(4,5)6/h11H,7-10H2,1-6H3,(H,20,21) |
InChI Key |
JJFCLLDNNCVUTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)(N2C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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